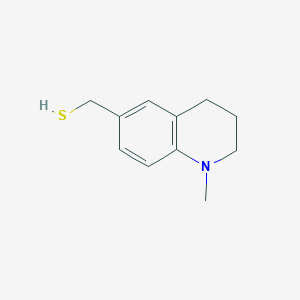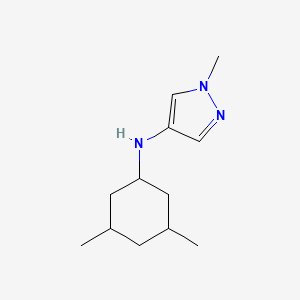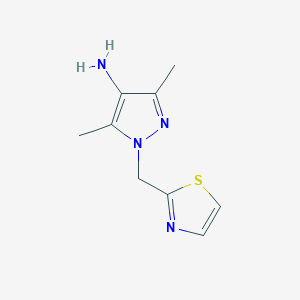![molecular formula C13H16N2 B13297394 3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13297394.png)
3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is an organic compound that features a pyrrole ring substituted with a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the reaction of 3-methylpyrrole with an appropriate aniline derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated using a methylating agent in the presence of a Lewis acid catalyst . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrrol-2-yl)pyridine: Similar structure but with a pyridine ring instead of an aniline moiety.
Nicotyrine: Contains a pyrrole ring substituted with a methyl group and a pyridine moiety.
Uniqueness
3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrrol-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H16N2/c1-11-5-3-6-12(9-11)14-10-13-7-4-8-15(13)2/h3-9,14H,10H2,1-2H3 |
InChI Key |
YBJCUNBXROQFLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B13297316.png)

![N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide](/img/structure/B13297330.png)

![2-[(3,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13297335.png)




![2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13297387.png)

![N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B13297403.png)

